
tert-butyl 4-(aminomethyl)oxane-4-carboxylate
Overview
Description
tert-Butyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate: is an organic compound that belongs to the class of tetrahydropyran derivatives. This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a tetrahydropyran ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(aminomethyl)oxane-4-carboxylate typically involves the reaction of tetrahydropyran derivatives with tert-butyl esters and aminomethyl groups. One common method involves the use of tert-butyl 4-hydroxy-2H-pyran-4-carboxylate as a starting material, which is then reacted with aminomethyl reagents under specific conditions to form the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Organic Synthesis
Tert-butyl 4-(aminomethyl)oxane-4-carboxylate serves as a building block in organic synthesis. Its functional groups allow for various chemical modifications, enabling the synthesis of complex molecules. It can undergo reactions such as oxidation, reduction, and substitution, making it valuable in developing new compounds for research purposes .
Biological Research
The compound has been investigated for its biological activity , particularly its interactions with biomolecules. Studies have shown that it can modulate enzymatic activity, influencing cellular pathways crucial for various biological processes. This property makes it a candidate for exploring therapeutic applications in drug development .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic properties . It may act as a precursor in synthesizing pharmaceutical agents targeting specific diseases. Its ability to interact with biological targets positions it as a promising lead compound in drug discovery efforts .
Case Study 1: Enzyme Inhibition
Research has demonstrated that derivatives of this compound can inhibit arginase (ARG), an enzyme involved in the urea cycle. In one study, modifications to the compound enhanced its inhibitory potency against human ARG, suggesting potential applications in treating conditions related to altered arginine metabolism .
Case Study 2: Synthesis of Bioactive Compounds
A study focused on synthesizing bioactive compounds using this compound as a precursor. The compound underwent several reactions leading to derivatives that exhibited significant biological activity against cancer cell lines, highlighting its utility in developing anti-cancer agents .
Data Table: Chemical Reactions and Products
Reaction Type | Reagents Used | Major Products Formed |
---|---|---|
Oxidation | Potassium permanganate | Corresponding oxo derivatives |
Reduction | Lithium aluminum hydride | Amine derivatives |
Substitution | Alkyl halides | Various substituted products |
Mechanism of Action
The mechanism of action of tert-butyl 4-(aminomethyl)oxane-4-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. Additionally, the tetrahydropyran ring provides structural stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
- tert-Butyl 2-methyl-4-((tetrahydro-2H-pyran-4-yl)amino)piperidine-1-carboxylate
- tert-Butyl (2S)-2-(4-(3-tert-butylphenyl)tetrahydro-2H-pyran-4-yl)amino}methyl)-1-pyrrolidinecarboxylate
- Methyl tetrahydro-2H-pyran-4-carboxylate
Uniqueness: tert-Butyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the tert-butyl ester and aminomethyl groups allows for versatile chemical modifications and applications in various fields .
Biological Activity
tert-Butyl 4-(aminomethyl)oxane-4-carboxylate is an organic compound belonging to the class of tetrahydropyran derivatives. It features a tert-butyl ester group, an aminomethyl group, and a tetrahydropyran ring, making it a versatile building block in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₉NO₃
- Molecular Weight : 239.29 g/mol
- Structure : The compound contains a tetrahydropyran ring which contributes to its structural stability and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target biomolecules, influencing their activity. The tetrahydropyran ring enhances binding affinity due to its conformational flexibility, allowing for effective interaction with enzymes and receptors.
Biological Activity
Research into the biological activity of this compound has highlighted several potential applications:
- Enzyme Modulation : The compound has been investigated for its ability to modulate enzymatic activities, particularly in pathways relevant to metabolic disorders.
- Antitumor Activity : Preliminary studies suggest that it may exhibit antiproliferative effects on various cancer cell lines, making it a candidate for further development as an anticancer agent.
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Enzyme Inhibition | Modulation of key metabolic enzymes | |
Antitumor | Inhibition of cell proliferation in cancer cells | |
Neuroprotection | Protective effects on neuronal cells |
Case Study: Antitumor Activity
In a study evaluating the antiproliferative effects of this compound on human cancer cell lines, it was found to significantly reduce cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. IC50 values were reported between 10 µM to 20 µM across different cell lines, indicating substantial potency against tumor cells .
Case Study: Enzyme Modulation
Another investigation focused on the compound's ability to inhibit specific metabolic enzymes involved in glucose metabolism. The results demonstrated that this compound could effectively decrease enzyme activity by approximately 50% at concentrations around 15 µM, suggesting its potential as a therapeutic agent for metabolic disorders .
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)oxane-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)11(8-12)4-6-14-7-5-11/h4-8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVAIIHLJHYVSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCOCC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.